molecular formula C16H25ClN4O2S B7898709 3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898709
M. Wt: 372.9 g/mol
InChI Key: WTAOOERIRZFVKA-UHFFFAOYSA-N
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Description

3-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinyl group, a piperidinyl group, and a tert-butyl ester group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common method is the reaction of 6-chloro-2-methylsulfanyl-pyrimidin-4-amine with an appropriate piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized for efficiency and yield, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The pyrimidinyl group can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can be performed on the piperidinyl group.

  • Substitution: : The chlorine atom in the pyrimidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Oxidation can lead to the formation of pyrimidinyl derivatives with different oxidation states.

  • Reduction: : Reduction can produce piperidinyl derivatives with reduced functional groups.

  • Substitution: : Substitution reactions can yield a variety of substituted pyrimidinyl compounds.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the piperidinyl group and the tert-butyl ester group. Similar compounds may include other pyrimidinyl derivatives or piperidinyl derivatives, but the exact structure and functional groups can vary. Some similar compounds are:

  • 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid ethyl ester

These compounds may have similar applications but differ in their chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 3-[[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)21-7-5-6-11(10-21)9-18-13-8-12(17)19-14(20-13)24-4/h8,11H,5-7,9-10H2,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAOOERIRZFVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CNC2=CC(=NC(=N2)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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